![molecular formula C8H13Cl2N5 B2996388 {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride CAS No. 1779134-47-2](/img/structure/B2996388.png)

{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

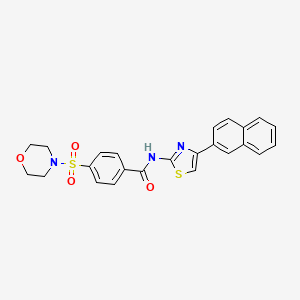

The compound “{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The specific synthesis route for “this compound” is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a triazole ring fused to a pyrimidine ring . The specific molecular structure of “this compound” is not available in the literature I have access to.Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including aromatic nucleophilic substitution . The specific chemical reactions involving “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For triazolopyrimidines, these properties can vary widely . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Scientific Research Applications

{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of certain compounds. It has also been used to study the structure and function of proteins and other macromolecules. Additionally, this compound has been used to study the effects of environmental toxins on human health.

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolopyrimidines, have been found to have a wide range of biological actions, including anti-tumor, cytotoxicity, and selective atp site-directed inhibition of the egf-receptor protein tyrosine kinase .

Mode of Action

For instance, some triazolopyrimidines have been found to inhibit the EGF-receptor protein tyrosine kinase, which plays a crucial role in cell signaling and growth .

Biochemical Pathways

Based on the known actions of similar compounds, it can be inferred that it may affect pathways related to cell growth and proliferation, potentially through its interaction with protein kinases .

Result of Action

Similar compounds have been found to possess good activity at certain concentrations, leading to changes in the form of dna .

Advantages and Limitations for Lab Experiments

The advantages of using {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride in laboratory experiments include its low cost, its stability in a wide range of pH and temperature conditions, and its ability to bind to certain receptors in the body. Additionally, this compound is relatively non-toxic and has a low potential for side effects. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it binds to a wide range of receptors in the body.

Future Directions

There are a number of potential future directions for the use of {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride in scientific research. These include further research into the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be carried out to investigate the potential therapeutic applications of this compound, such as the use of the compound as an inhibitor of certain enzymes or as an adjuvant therapy for certain conditions. Finally, research could be carried out to investigate the potential of this compound as a drug delivery system, as it has the potential to bind to certain receptors in the body.

Synthesis Methods

{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride is synthesized by the condensation reaction of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanol and hydrochloric acid. The reaction is carried out in an acidic solution at a temperature of 100-110°C for 2-3 hours. The reaction is then cooled to room temperature and the product is isolated and purified using conventional methods.

properties

IUPAC Name |

(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.2ClH/c1-5-3-6(2)13-7(4-9)11-12-8(13)10-5;;/h3H,4,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGQFNJYBECPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)CN)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)

![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate](/img/structure/B2996308.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)